Cas no 1806808-71-8 (4-Amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine)

4-Amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine
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- インチ: 1S/C7H8ClF2N3/c8-6-4(7(9)10)5(12)3(1-11)2-13-6/h2,7H,1,11H2,(H2,12,13)
- InChIKey: VJIHYJAZGSTLFX-UHFFFAOYSA-N
- SMILES: ClC1=C(C(F)F)C(=C(C=N1)CN)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- XLogP3: 1.2
- トポロジー分子極性表面積: 64.9
4-Amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029068809-1g |
4-Amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine |
1806808-71-8 | 97% | 1g |
$1,475.10 | 2022-03-31 |
4-Amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine 関連文献
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4-Amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridineに関する追加情報
Introduction to 4-Amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine (CAS No. 1806808-71-8) and Its Emerging Applications in Chemical Biology and Drug Discovery
4-Amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine, identified by the CAS number 1806808-71-8, is a structurally unique heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its molecular framework, featuring a pyridine core substituted with multiple functional groups, positions it as a versatile intermediate for the synthesis of bioactive molecules. The presence of an amino group at the 4-position, a secondary amine at the 5-position, a chloro substituent at the 2-position, and a difluoromethyl group at the 3-position endows this compound with distinct chemical properties that make it valuable for medicinal chemistry applications.
The increasing interest in 4-amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine stems from its potential as a building block for developing novel therapeutic agents. Pyridine derivatives are widely recognized for their role in drug discovery, with many approved drugs incorporating this scaffold. The structural features of this compound, particularly the combination of electron-withdrawing and electron-donating groups, contribute to its reactivity and utility in constructing complex molecular architectures.
In recent years, advances in computational chemistry and high-throughput screening have facilitated the identification of promising scaffolds like 4-amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine for drug development. The amine functionalities at the 4- and 5-positions allow for facile derivatization via amide bond formation, while the chloro and difluoromethyl groups provide handles for further chemical modifications. These features make it an attractive candidate for generating libraries of compounds for pharmacological testing.
One of the most compelling aspects of 4-amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine is its potential application in modulating enzyme activity. Pyridine-based compounds have been reported to interact with various biological targets, including kinases, proteases, and ion channels. The structural motif of this compound resembles known pharmacophores found in active pharmaceutical ingredients (APIs), suggesting its suitability for developing small-molecule inhibitors or agonists. For instance, the secondary amine at the 5-position could serve as a hydrogen bond acceptor or donor, enhancing binding affinity to protein targets.
Recent studies have highlighted the role of fluorinated pyridines in enhancing drug-like properties such as metabolic stability and cell membrane permeability. The incorporation of a difluoromethyl group at the 3-position is particularly noteworthy, as this moiety is frequently employed in medicinal chemistry to improve pharmacokinetic profiles. Additionally, the presence of both primary and secondary amine functionalities offers opportunities for diversifying molecular structures through condensation reactions or coupling strategies.
The chloro substituent at the 2-position further enhances synthetic versatility by enabling nucleophilic aromatic substitution reactions or cross-coupling protocols such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are pivotal in constructing more elaborate heterocyclic systems, which are often essential for achieving high binding affinity and selectivity in drug candidates. The ability to modify multiple positions on the pyridine core allows chemists to fine-tune electronic and steric properties, optimizing interactions with biological targets.
From a computational perspective, virtual screening methods have been leveraged to explore the binding potential of 4-amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine to protein receptors. Molecular docking studies suggest that this compound could interact with enzymes involved in inflammatory pathways or cancer signaling networks. For example, its structural resemblance to known kinase inhibitors may inspire new strategies for targeting aberrant signaling pathways implicated in diseases such as oncology or autoimmune disorders.
The synthesis of 4-amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine presents an interesting challenge due to its multiple reactive sites. However, modern synthetic methodologies have made significant strides in facilitating access to such complex molecules. Transition-metal-catalyzed reactions play a crucial role here, enabling efficient construction of carbon-carbon bonds while maintaining functional group integrity. Techniques like palladium-catalyzed cross-coupling or copper-mediated reactions have been particularly useful in assembling this scaffold from commercially available precursors.
In conclusion,4-amino-5-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine (CAS No. 1806808-71-8) represents a promising lead compound with broad applicability in drug discovery programs. Its unique structural features—comprising an amino group at position 4,an aminomethyl group at position 5,a chloro substituent at position 2,and a difluoromethyl group at position 3—make it an excellent candidate for generating novel bioactive molecules. As research continues to uncover new therapeutic targets and synthetic strategies,this compound is poised to play an increasingly important role in developing next-generation pharmaceuticals.
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